Superior Metabolic Fate: Lower N-Dechloroethylation to Neurotoxic Metabolites
(R)-Ifosfamide undergoes significantly less N-dechloroethylation—the metabolic pathway yielding neurotoxic chloroacetaldehyde—compared with (S)-ifosfamide. In a panel of eight human liver microsome samples, the overall extent of N-dechloroethylation was substantially lower for (R)-ifosfamide than for (S)-ifosfamide [1]. Additionally, (S)-ifosfamide exhibited significantly higher intrinsic metabolic clearance (Vmax/Km) for N-dechloroethylation catalyzed by both CYP3A4 and CYP2B6 compared with (R)-ifosfamide [1].
| Evidence Dimension | Overall extent of N-dechloroethylation (mean ± SD, n=8 human liver microsome samples) |
|---|---|
| Target Compound Data | (R)-ifosfamide: 32 ± 13% N-dechloroethylation |
| Comparator Or Baseline | (S)-ifosfamide: 62 ± 17% N-dechloroethylation |
| Quantified Difference | P < 0.001; (S)-ifosfamide N-dechloroethylated to approximately 1.94-fold greater extent |
| Conditions | In vitro human liver microsome incubations; metabolites quantified via GC/MS or LC/MS |
Why This Matters
Reduced formation of chloroacetaldehyde translates directly to a lower predicted neurotoxicity burden, making purified (R)-ifosfamide a safer selection for research applications where neurotoxic endpoints are a concern.
- [1] Roy P, Tretyakov O, Wright J, Waxman DJ. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer. Drug Metab Dispos. 1999;27(11):1309-18. PMID: 10534317. View Source
